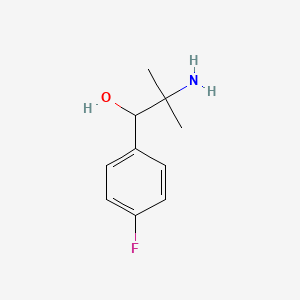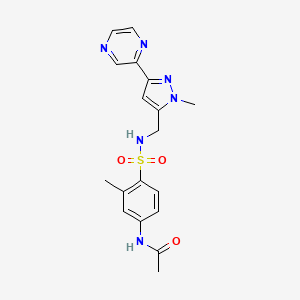
3-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the fluorobenzamide and piperidine moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the piperazine-1-yl-1H-indazole derivatives, involves efficient and straightforward processes that are characterized by spectral analysis . Similarly, the synthesis of fluoro-N-(pyridyl)benzamides and their isomers has been explored, demonstrating the influence of substituent patterns on molecular conformation . These methods could potentially be adapted for the synthesis of the target compound, with particular attention to the regioselectivity and the influence of substituents on the final product's conformation.
Molecular Structure Analysis
The molecular structure of fluoro-N-(pyridyl)benzamides has been extensively studied, revealing that the position of the fluorine atom and the pyridine nitrogen significantly affect the molecular conformation . The isomorphous relationships between different fluoro-N'-(4-pyridyl)benzamide isomers suggest that small changes in the structure can lead to significant differences in hydrogen bonding and molecular packing . These findings can be extrapolated to the target compound, suggesting that its molecular structure is likely to exhibit specific conformational characteristics influenced by the fluorine atom and the triazole moiety.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of hydrogen bonds and other non-covalent interactions that dictate the solid-state aggregation of the molecules . The presence of a fluorine atom can lead to specific interactions such as N-H...F hydrogen bonds, which could also be relevant for the target compound . Additionally, the microwave-assisted Fries rearrangement of heterocyclic amides, as seen in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, indicates that the target compound may also undergo similar transformations under appropriate conditions .
Physical and Chemical Properties Analysis
The physicochemical properties of fluoro-N-(pyridyl)benzamides, such as melting point behavior, are influenced by the position of substituents . This suggests that the physical properties of the target compound could also be affected by the specific arrangement of its functional groups. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the energy frameworks and intermolecular interactions of related compounds, which are crucial for understanding the physical properties of the target compound .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on fluorinated compounds, such as fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), has shown significant antimicrobial activity against fungi and Gram-positive microorganisms, with some derivatives also affecting Gram-negative strains. These findings suggest a potential application in developing new antimicrobial agents (Carmellino et al., 1994).
Antineoplastic Properties
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor with a structure featuring fluorine and benzamide moieties, has undergone Phase I clinical trials for treating chronic myelogenous leukemia. This highlights the role of such compounds in cancer therapy (Gong et al., 2010).
Medicinal Chemistry Building Blocks
Compounds with structures that include fluorobenzene, triazole, and benzamide units have been identified as potential building blocks in medicinal chemistry. These compounds exhibit a range of biological activities, including antimicrobial resistance, suggesting their utility in drug design and synthesis (Anuse et al., 2019).
Propiedades
IUPAC Name |
3-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-5-7-19(8-6-15)28-14-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-3-2-4-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMXPMMRULSPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)


![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)


